molecular formula C11H19NO2S B3027921 S-(2-Acetamidoethyl) cyclohexanecarbothioate CAS No. 143765-02-0

S-(2-Acetamidoethyl) cyclohexanecarbothioate

Cat. No.: B3027921
CAS No.: 143765-02-0
M. Wt: 229.34
InChI Key: CGDLYRNYJORDEX-UHFFFAOYSA-N
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Description

“S-(2-Acetamidoethyl) cyclohexanecarbothioate” is a chemical compound with the CAS Number: 143765-02-0 . It has a molecular weight of 229.34 and its molecular formula is C11H19NO2S . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H19NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid, semi-solid, liquid, or lump . The compound’s average mass is 229.339 Da and its monoisotopic mass is 229.113647 Da .

Scientific Research Applications

Preparation and Synthesis

  • S-tert-Butyl cyclohexanecarbothioate, a related compound, has been synthesized using cyclohexanecarboxylic acid chloride and thallium(I) 2-methylpropane-2-thiolate, highlighting a method for preparing thiol esters (Spessard, Chan, & Masamune, 2003).

Reaction Studies

  • A study on the reactions of α-cyanocinnamonitrile or β-cyano-β-carbothoxy styrene with 5,5-dimethyl-1,3-cyclohexanedione in the presence of ammonium acetate under microwave irradiation, demonstrates the potential chemical interactions involving cyclohexanecarbothioate derivatives (Tu, Miao, Gao, Feng, & Feng, 2010).

Organic Chemistry Applications

  • In organic chemistry, cis 1,2-functionalization of cyclohexane using selenium intermediates offers insights into chemical modifications that could be relevant to the derivatives of cyclohexanecarbothioate (Morella & Ward, 1985).

Photocatalysis Research

  • Research on the photocatalytic degradation of Acetaminophen using graphene/titanium dioxide nanotubes provides a context for understanding the potential environmental impact and degradation pathways of related compounds (Tao, Liang, Zhang, & Chang, 2015).

Environmental and Biological Implications

  • The metabolism of benzoate, cyclohex-1-ene carboxylate, and cyclohexane carboxylate by “Syntrophus aciditrophicus” in association with hydrogen-using microorganisms sheds light on the biological degradation pathways that could involve cyclohexanecarbothioate or its derivatives (Elshahed, Bhupathiraju, Wofford, Nanny, & McInerney, 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

Properties

IUPAC Name

S-(2-acetamidoethyl) cyclohexanecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLYRNYJORDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40771560
Record name S-(2-Acetamidoethyl) cyclohexanecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40771560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143765-02-0
Record name S-(2-Acetamidoethyl) cyclohexanecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40771560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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